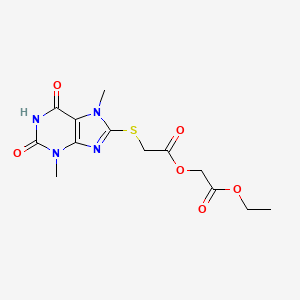

2-ethoxy-2-oxoethyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Description

This compound belongs to a class of purine derivatives modified with thioacetate and ethoxy-oxoethyl functional groups. The core structure consists of a purine ring (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) substituted at the 8-position with a thioacetate group, further esterified with a 2-ethoxy-2-oxoethyl moiety. Such modifications are common in medicinal chemistry to enhance solubility, bioavailability, or target binding .

Purine-based thioacetates are often explored for their biological activities, including antimicrobial, anticancer, or enzyme-inhibitory properties. The ethoxy-oxoethyl ester group may influence metabolic stability or pharmacokinetics compared to simpler alkyl esters .

Properties

IUPAC Name |

ethyl 2-[2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetyl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6S/c1-4-22-7(18)5-23-8(19)6-24-13-14-10-9(16(13)2)11(20)15-12(21)17(10)3/h4-6H2,1-3H3,(H,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPKSKUUASFNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)CSC1=NC2=C(N1C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-ethoxy-2-oxoethyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate , with CAS number 313375-24-5, is a derivative of purine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a thioether group and a purine derivative, which are significant for its biological activity. The molecular weight is approximately 357.41 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

- Case Studies :

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism : The thioether functionality contributes to its ability to disrupt bacterial cell membranes .

- Case Studies :

Data Table: Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C₁₉H₂₃N₅O₄S, and it features a complex structure that includes a purine derivative with a thioether linkage. The ethoxy group contributes to its solubility and potential bioactivity.

Research has indicated that this compound exhibits several biological activities that are relevant for therapeutic applications:

-

Antimicrobial Activity :

- Studies have shown that derivatives with similar structures possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have demonstrated minimum inhibitory concentrations (MICs) as low as 256 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

-

Cytotoxicity :

- Investigations into the cytotoxic effects of this compound highlight its potential against various cancer cell lines. For example, compounds with analogous structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells. In vitro assays have indicated effective inhibition of cell proliferation in cancer models .

- Enzyme Inhibition :

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of synthesized derivatives related to this compound. The results indicated enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting modifications in the chemical structure could optimize efficacy .

Case Study 2: Anticancer Properties

In another investigation focusing on cytotoxicity, the compound was tested against multiple cancer cell lines (e.g., HCT116, MCF7). The findings revealed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Purine Derivatives

The following table highlights key structural differences between the target compound and related purine-thioacetate derivatives:

Key Observations:

- Substituent Effects : The target compound’s 3,7-dimethyl configuration contrasts with analogs bearing bulkier alkyl chains (e.g., butyl, hexyl, or isopentyl in ). Larger substituents may hinder enzyme binding but improve lipophilicity .

- Ester Group Variations: The 2-ethoxy-2-oxoethyl ester (target) differs from simpler ethyl or methyl esters.

- Acid vs. Ester : The free carboxylic acid derivative () shows reduced molecular weight and altered solubility compared to esterified analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-ethoxy-2-oxoethyl thioxanthine derivatives?

Methodological Answer:

- Step 1: Prepare the xanthine core via condensation of thiouracil derivatives with methyl allyl halides in THF at 50°C, followed by acidification (pH 2) and extraction with dichloromethane (yield: ~73%) .

- Step 2: Functionalize the thiol group using EDCI·HCl and DMAP as coupling agents in dichloromethane for esterification or PEGylation .

- Step 3: Purify intermediates via silica gel chromatography. Validate purity using melting point analysis (e.g., 212–215°C) and structural confirmation via and .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- Melting Point: Determine thermal stability using differential scanning calorimetry (DSC) or traditional capillary methods .

- Spectroscopy: Use to confirm ester and xanthine proton environments (e.g., δ 1.3 ppm for ethoxy groups) and for carbonyl (C=O) and thioether (C-S) signals .

- Chromatography: Employ HPLC with UV detection (λ = 254 nm) for purity assessment .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester or thioether groups .

- Handling: Avoid exposure to moisture, heat (>50°C), and strong acids/bases. Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties of this compound?

Methodological Answer:

- Computational Setup: Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze charge density distribution, focusing on electronegative atoms (e.g., O14 in carbonyl groups: charge = –0.488 e) .

- Applications: Predict reactivity sites for nucleophilic/electrophilic attacks or hydrogen bonding in biological targets .

Q. What environmental fate studies are relevant for assessing ecological risks?

Methodological Answer:

Q. How can researchers resolve contradictions in spectral or synthetic yield data?

Methodological Answer:

Q. What strategies improve solubility for in vitro bioactivity assays?

Methodological Answer:

- PEGylation: Attach polyethylene glycol (PEG) chains via ester coupling, increasing hydrophilicity (e.g., 40% yield using octaethylene glycol monomethyl ether) .

- Co-Solvents: Use DMSO-water mixtures (≤5% DMSO) to dissolve the compound without denaturing enzymes in adenosine receptor antagonism assays .

Q. How to design experiments evaluating adenosine receptor antagonism?

Methodological Answer:

Q. What experimental designs address batch-to-batch variability in synthesis?

Methodological Answer:

Q. How can computational models predict metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.